molecular formula C18H16ClFN4O B2442714 2-(2-chloro-6-fluorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide CAS No. 2034438-57-6

2-(2-chloro-6-fluorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide

Cat. No. B2442714
CAS RN: 2034438-57-6
M. Wt: 358.8
InChI Key: NFVVYQUCGJQVOT-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CFTR modulator due to its ability to modulate the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.

Scientific Research Applications

Chemical Synthesis and Modification

The development of novel synthetic methods and chemical modifications plays a crucial role in advancing pharmacology and materials science. For instance, research on the practical synthesis of related compounds, such as 2-Fluoro-4-bromobiphenyl, which is a key intermediate in manufacturing anti-inflammatory drugs, highlights the importance of efficient, scalable chemical synthesis techniques (Qiu et al., 2009). Such methodologies could be applied to synthesize and modify the target compound for specific research or industrial applications.

Environmental Impact Assessment

The environmental occurrence and fate of pharmaceuticals and personal care products (PPCPs) have become a significant concern. Studies on the environmental fate processes and biochemical transformations of chiral emerging organic pollutants provide insights into the behavior of such compounds in various ecosystems (Wong, 2006). Understanding the environmental impact of novel compounds, including their degradation products, is essential for assessing potential risks and developing mitigation strategies.

Pharmacological Applications and Toxicology

Pharmacological research often involves exploring the efficacy, safety, and mechanism of action of novel compounds. Although specific information on "2-(2-chloro-6-fluorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide" was not found, studies on related compounds, such as acetaminophen, offer a framework for investigating the therapeutic potential and toxicity profile of new chemical entities. Reviews on the historical and current understanding of acetaminophen's pharmacodynamics, pharmacokinetics, and associated risks underscore the complexity of drug action and the importance of comprehensive toxicological evaluations (Brune et al., 2015).

Analytical and Detection Methods

Developing fluorescent chemosensors for detecting various analytes, including metal ions, anions, and neutral molecules, is an expanding field of research. Studies on chemosensors based on specific fluorophoric platforms, such as 4-methyl-2,6-diformylphenol, demonstrate the potential for creating highly selective and sensitive detection systems (Roy, 2021). Similar approaches could be employed to develop detection methods for studying the interactions and presence of the target compound in various matrices.

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN4O/c19-15-7-4-8-16(20)14(15)11-18(25)23-17(12-24-21-9-10-22-24)13-5-2-1-3-6-13/h1-10,17H,11-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVVYQUCGJQVOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloro-6-fluorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide

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